molecular formula C17H16N2O2 B5023088 5-(4-ethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole

5-(4-ethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No. B5023088
M. Wt: 280.32 g/mol
InChI Key: ZIVZVEUQTMRACP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the cyclization of hydrazones derived from specific aldehydes and aryl hydrazines, utilizing catalysts such as chloramine-T for oxidative cyclization. Compounds similar to 5-(4-ethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole can be synthesized through a one-pot sequential N-acylation/dehydrative cyclization process, showcasing the versatility and efficiency of methods available for constructing the oxadiazole ring (Wet-osot et al., 2017).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of an oxadiazole ring, which can form dihedral angles with attached phenyl rings, affecting the compound's overall molecular geometry. For instance, certain oxadiazole compounds exhibit small dihedral angles between the oxadiazole ring and directly bonded phenyl rings, influencing their molecular orientation and potentially their reactivity and interactions with other molecules (Wang et al., 2005).

Chemical Reactions and Properties

Oxadiazole derivatives participate in a variety of chemical reactions, reflecting their reactivity and functional versatility. They can undergo cyclization, substitution, and other reactions enabling the synthesis of a wide range of derivatives with diverse properties. The presence of functional groups such as ethoxy and methylphenyl groups in the structure of this compound contributes to its unique chemical behavior.

Physical Properties Analysis

The physical properties of oxadiazole derivatives, including melting points, solubility, and crystalline behavior, can vary significantly based on the substituents attached to the oxadiazole ring. These properties are crucial for determining the compound's suitability for various applications, from materials science to electronics.

Chemical Properties Analysis

Oxadiazole compounds exhibit a range of chemical properties, such as acidity, basicity, and photoluminescence, influenced by their molecular structure. For example, the excited-state acidity of certain bifunctional molecules containing the oxadiazole moiety can differ markedly, affecting their fluorescence and potential applications in sensing and imaging (Pereira et al., 1984).

properties

IUPAC Name

5-(4-ethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-3-20-14-10-8-13(9-11-14)17-18-16(19-21-17)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVZVEUQTMRACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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